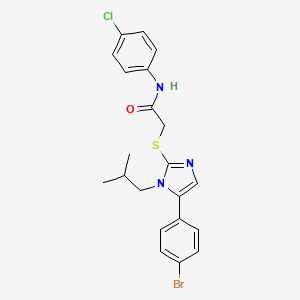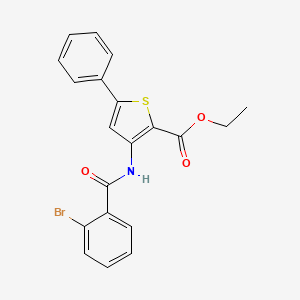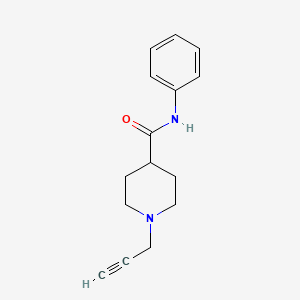
N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carboxamide derivatives can be achieved through various methods, including conventional synthesis and multicomponent reactions. For instance, the Ugi four-component reaction is a powerful tool for synthesizing a novel series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are potent β-secretase inhibitors . Similarly, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized using techniques such as X-ray diffraction, as seen with N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . The crystal structure provides insights into the conformation of the molecule, which can influence its biological activity. For example, the cyclohexane ring in the mentioned compound adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
Carboxamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the antitumor activity of acridine-4-carboxamides is attributed to their ability to bind to DNA by intercalation . The reactivity of these compounds under physiological conditions is also influenced by their pKa values, which determine their ionization state .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as lipophilicity, are crucial for their biological activity. The potency of 2-cyanoaziridine-1-carboxamides against tumor cells correlates with the lipophilicity of substituents . Additionally, the antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides is affected by the nature of substituents on the amide nitrogen . These properties are important considerations for the design and optimization of new compounds like this compound.
科学的研究の応用
Cancer Treatment Applications
- N-Arylpiperazine-1-carboxamide Derivatives as Nonsteroidal Androgen Receptor Antagonists : N-arylpiperazine-1-carboxamide derivatives have shown promise as potent androgen receptor (AR) antagonists, with potential applications in treating prostate cancer. These compounds, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, demonstrate stronger AR antagonism compared to bicalutamide and may offer new avenues for prostate cancer therapy (Kinoyama et al., 2005).
Enzyme Inhibition for Drug Development
- Histone Deacetylase Inhibition : The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been developed as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Material Science and Other Applications
- Electrochromic Polyamides with Pendent Carbazole Groups : Research into electroactive polyamides with pendent carbazole groups has shown these materials to possess useful levels of thermal stability, solubility in organic solvents, and photoluminescence, alongside well-defined and reversible electrochemical properties. These findings suggest applications in smart materials and electronics (Hsiao et al., 2013).
特性
IUPAC Name |
N-phenyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-10-17-11-8-13(9-12-17)15(18)16-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOTQIRNKCSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)
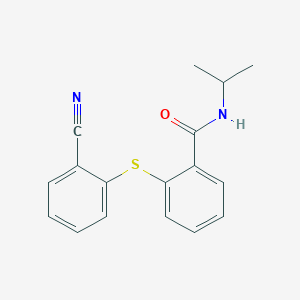
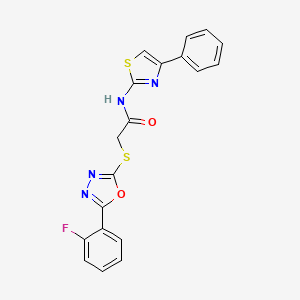

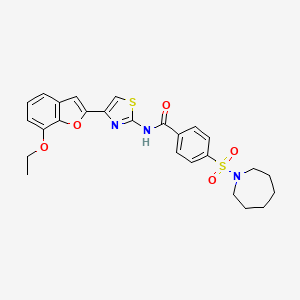
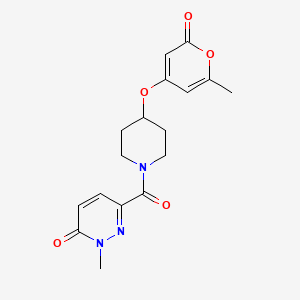
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
